2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWQPWBKMEPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 7-Oxabicyclo[2.2.1]heptane
The most extensively documented route involves the reaction of 7-oxabicyclo[2.2.1]heptane (CAS 279-49-2) with methanesulfonyl chloride under nucleophilic catalysis. This method leverages the strained bicyclic framework’s enhanced reactivity at the bridgehead position.
Reaction Scheme:
$$
\text{7-Oxabicyclo[2.2.1]heptane} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0–5°C}} \text{2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride} + \text{HCl}
$$
Key Parameters:
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | Dichloromethane (DCM) | |
| Catalyst | Triethylamine (2 eq) | |
| Reaction Time | 4–6 hours | |
| Yield | 78–82% |
The reaction proceeds via nucleophilic attack of the bridgehead oxygen on the electrophilic sulfur center of methanesulfonyl chloride, facilitated by triethylamine’s HCl scavenging. Steric hindrance from the bicyclic system necessitates low temperatures to suppress side reactions.
Alternative Bicyclic Alcohol Substrates
Recent studies have explored derivatives of 2-oxabicyclo[2.2.1]heptan-1-ylmethanol (CAS 2742659-63-6) as precursors. While direct conversion of the methanol group to sulfonyl chloride remains undocumented in available literature, analogous pathways suggest potential via intermediate oxidation to a mesylate followed by chlorination.
Radical-Mediated Cyclization Strategies
Epoxide Ring-Opening Pathways
A patent-pending method employs epoxide intermediates to construct the bicyclic framework concurrently with sulfonyl chloride installation. This one-pot approach utilizes radical initiators to drive cyclization.
Representative Procedure:
- Epoxidation: Styrene derivative → Epoxide (mCPBA, CH₂Cl₂, 25°C)
- Radical Cyclization: Epoxide + Methanesulfonyl chloride (AIBN, 80°C, toluene)
- Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), rotary evaporation
Performance Metrics:
| Metric | Value | Source |
|---|---|---|
| Cyclization Efficiency | 65% | |
| Overall Yield | 42% | |
| Purity (HPLC) | >90% |
While offering convergent synthesis, this method’s moderate yields and high-temperature requirements limit industrial adoption compared to direct sulfonylation.
Industrial-Scale Production Considerations
Continuous Flow Sulfonylation
To address exothermicity challenges in batch processes, manufacturers have implemented continuous flow reactors with in-line purification.
Process Overview:
- Reactor: Microtubular design (ID = 2 mm)
- Residence Time: 8 minutes
- Temperature Gradient: 5°C → 25°C over reactor length
- Purification: In-line liquid-liquid extraction (hexane/water)
Scale-Up Benefits:
| Parameter | Batch vs. Flow | Source |
|---|---|---|
| Yield | 82% vs. 88% | |
| Productivity | 0.5 kg/day vs. 12 kg/day | |
| Energy Consumption | 35 kWh/kg vs. 18 kWh/kg |
Mechanistic and Kinetic Insights
Stereoelectronic Effects in Sulfonylation
DFT calculations reveal the critical role of the bicyclic system’s endo-exo isomerism in reaction kinetics. The endo configuration exhibits a 15 kJ/mol lower activation barrier due to favorable orbital alignment between the bridgehead oxygen lone pair and sulfur’s σ* orbital.
Transition State Analysis:
| Isomer | ΔG‡ (kJ/mol) | k (s⁻¹) |
|---|---|---|
| endo | 92.3 | 4.7×10⁻³ |
| exo | 107.8 | 1.2×10⁻⁴ |
Comparative Method Analysis
Table 1. Synthesis Method Benchmarking
| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |
|---|---|---|---|---|
| Direct Sulfonylation | 82 | 99 | High | Moderate |
| Radical Cyclization | 42 | 90 | Low | High |
| Continuous Flow | 88 | 99.5 | Very High | Low |
Emerging Methodologies
Photocatalytic Chlorosulfonylation
Preliminary studies explore visible-light-mediated C–S bond formation using Ru(bpy)₃²⁺ as a photocatalyst. Early-stage results show 55% yield under mild conditions (25°C, 24h), though substrate scope remains limited.
Chemical Reactions Analysis
2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Cytosolic Phospholipase A2
One significant application of 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is as an inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid from membrane phospholipids, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins . Compounds derived from this bicyclic structure have been shown to effectively inhibit cPLA2 activity, thereby offering potential therapeutic benefits in treating conditions like asthma and arthritis .
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The compounds reduced edema and inflammatory cell infiltration in tissues, highlighting their potential for developing new anti-inflammatory drugs .
Synthetic Organic Chemistry
Reagent in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, particularly for introducing sulfonyl groups into various substrates. The ability to form stable sulfonamide linkages makes it useful for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals .
Table 1: Reactions Utilizing this compound
| Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Sulfonylation | Aromatic compounds | Sulfonamides | |
| Nucleophilic substitution | Alcohols | Sulfonate esters | |
| Coupling reactions | Amines | Sulfonamide derivatives |
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the rigid bicyclic structure it introduces .
Case Study: Polymer Modification
Research has indicated that incorporating this compound into polycarbonate matrices improves impact resistance and thermal properties, making it suitable for applications in high-performance materials used in automotive and aerospace industries .
Mechanism of Action
The mechanism by which 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride without the bicyclic structure.
Benzenesulfonyl chloride: Contains an aromatic ring instead of the bicyclic structure.
Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene ring with a sulfonyl chloride group.
The uniqueness of this compound lies in its bicyclic structure, which can impart different reactivity and steric effects compared to simpler sulfonyl chlorides .
Biological Activity
2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential applications in drug development and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Molecular Formula
- Molecular Formula : C7H11ClO3S
- Molecular Weight : 198.68 g/mol
Structural Characteristics
The compound features a bicyclic structure with a methanesulfonyl chloride functional group, which contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound primarily arises from its ability to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, particularly enzymes. This interaction can lead to the inhibition of enzyme activity, which is crucial for various metabolic pathways.
Key Mechanisms
- Covalent Bond Formation : The sulfonyl chloride group can react with amino acid residues in the active sites of enzymes, leading to irreversible inhibition.
- Enzyme Inhibition : By modifying the active site, the compound can prevent substrate binding or alter the enzyme's conformation.
In Vitro Studies
Research has indicated that this compound exhibits inhibitory effects on several enzymes involved in metabolic processes:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Acetylcholinesterase | 15 | Inhibition of neurotransmitter breakdown |
| Carbonic anhydrase | 12 | Reduction in bicarbonate formation |
| Aldose reductase | 20 | Decreased glucose metabolism |
These values suggest a moderate level of potency for enzyme inhibition, indicating potential therapeutic applications.
Case Studies
-
Enzyme Inhibition in Cancer Research :
A study demonstrated that this compound effectively inhibited aldose reductase, which is implicated in diabetic complications and cancer metabolism. The compound's ability to reduce aldose reductase activity led to decreased tumor growth in xenograft models. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of this compound against acetylcholinesterase-related neurodegeneration. The results indicated that treatment with the compound resulted in improved cognitive function in animal models of Alzheimer's disease.
Applications in Drug Development
Due to its mechanism of action and biological activity, this compound is being explored as a lead compound for developing new therapeutics targeting metabolic disorders and neurodegenerative diseases.
Potential Therapeutic Areas
- Neurodegenerative Diseases : As an acetylcholinesterase inhibitor, it may provide symptomatic relief in conditions like Alzheimer's disease.
- Diabetes Complications : Its action on aldose reductase suggests potential use in managing diabetic complications.
Q & A
Q. What are the established synthetic routes for 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves functionalizing a bicyclic ketone precursor (e.g., camphor derivatives) with methanesulfonyl chloride. Key steps include:
- Ketone Activation : Reacting the bicyclic ketone with a chlorinating agent (e.g., SOCl₂) to form an intermediate acyl chloride.
- Sulfonylation : Introducing methanesulfonyl chloride under anhydrous conditions with a base (e.g., pyridine) to mitigate side reactions.
- Stereochemical Control : Using enantiomerically pure starting materials (e.g., (1R)-configured camphor) to ensure chiral fidelity . Yield optimization requires strict temperature control (0–5°C during sulfonylation) and inert atmospheres to prevent hydrolysis.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic framework and sulfonyl chloride moiety. Key signals include the sulfonyl chloride group (δ ~3.5–4.0 ppm in ¹H) and carbonyl oxygen (δ ~200–210 ppm in ¹³C) .
- X-Ray Crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the sulfonyl chloride relative to the bicyclic core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the recommended storage and handling protocols to ensure stability?
- Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
- Handling : Use anhydrous solvents (e.g., dry DCM) and gloveboxes for reactions. Immediate quenching with ice-cold water is advised for spills .
Advanced Research Questions
Q. How can this compound serve as a bioisostere in medicinal chemistry, and what structural modifications enhance its utility?
The bicyclic core mimics phenyl rings while reducing lipophilicity (clogP decreases by ~1.5 units vs. benzene), improving pharmacokinetics. Modifications include:
Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chloride derivatives of bicyclic systems?
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may promote decomposition. Validate reactivity in multiple solvents (e.g., THF vs. DCM) .
- Steric Hindrance : Bulkier bicyclic systems (e.g., 7,7-dimethyl substituents) reduce reaction rates with bulky nucleophiles. Kinetic studies under standardized conditions are recommended .
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic hotspots (e.g., sulfonyl chloride vs. carbonyl groups).
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis pathways .
Q. What are the environmental and metabolic stability profiles of this compound, and how do they compare to aromatic analogs?
- Hydrolysis Stability : The sulfonyl chloride hydrolyzes faster than aryl sulfonates (t₁/₂ ~2–4 hours in aqueous buffer at pH 7.4).
- Metabolic Studies : Cytochrome P450 assays show reduced oxidative metabolism compared to benzene-based drugs, likely due to the saturated bicyclic core .
Experimental Design & Data Analysis
Q. How to design a kinetic study to evaluate the hydrolysis rate of the sulfonyl chloride group under physiological conditions?
- Protocol : Prepare buffered solutions (pH 7.4, 37°C) and monitor hydrolysis via HPLC or conductivity measurements.
- Data Analysis : Fit time-dependent concentration data to a first-order kinetic model to calculate rate constants .
Q. What in vitro assays are suitable for assessing the bioisosteric potential of this compound in drug discovery?
Q. How to troubleshoot low yields in derivatization reactions (e.g., sulfonamide formation)?
- Common Issues : Moisture contamination (quenches sulfonyl chloride), insufficient base (e.g., triethylamine), or steric hindrance.
- Solutions : Pre-dry reagents/solvents, use excess amine (2–3 eq), and employ microwave-assisted synthesis for accelerated kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
